3-Methoxybenzo[c]acridine
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Overview
Description
3-Methoxybenzo[c]acridine is a heterocyclic compound that belongs to the acridine family. Acridines are known for their broad range of pharmaceutical properties and have been extensively studied for their biological activities.
Preparation Methods
The synthesis of 3-Methoxybenzo[c]acridine can be achieved through several synthetic routes. One common method involves the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This process can be catalyzed by transition metals such as platinum or by using Brønsted acids . Another approach involves the use of acetonitrile as a solvent, where the compound is activated at 20-40°C for 1-4 hours, followed by the addition of N-hydroxysuccinimide .
Chemical Reactions Analysis
3-Methoxybenzo[c]acridine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in cyclization reactions in the presence of phosphorus oxychloride (POCl3) at reflux, leading to the formation of 9-chloro-2-substituted acridine derivatives . The compound’s planar structure allows it to intercalate into double-stranded DNA, making it a potential candidate for DNA-targeted therapies .
Scientific Research Applications
3-Methoxybenzo[c]acridine has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its anticancer, antimicrobial, and antiviral activities . The compound’s ability to intercalate into DNA makes it a promising candidate for cancer treatment, as it can inhibit topoisomerase and telomerase enzymes . Additionally, it has applications in material sciences, where it is used as a fluorescent material for the visualization of biomolecules .
Mechanism of Action
The mechanism of action of 3-Methoxybenzo[c]acridine primarily involves DNA intercalation. The compound’s planar structure allows it to insert itself between the base pairs of the DNA double helix, disrupting the helical structure and inhibiting essential biological processes . This intercalation can lead to the inhibition of enzymes such as topoisomerase and telomerase, which are crucial for DNA replication and cell division .
Comparison with Similar Compounds
3-Methoxybenzo[c]acridine can be compared to other acridine derivatives such as acriflavine and proflavine. These compounds also exhibit DNA intercalation properties and have been studied for their antimicrobial and anticancer activities . this compound’s unique methoxy group at the 3-position may confer distinct biological activities and chemical reactivity compared to other acridine derivatives .
Similar Compounds
- Acriflavine
- Proflavine
- 9-Aminoacridine
- Quinacrine
Properties
CAS No. |
111351-45-2 |
---|---|
Molecular Formula |
C18H13NO |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
3-methoxybenzo[c]acridine |
InChI |
InChI=1S/C18H13NO/c1-20-15-8-9-16-12(11-15)6-7-14-10-13-4-2-3-5-17(13)19-18(14)16/h2-11H,1H3 |
InChI Key |
PDWUCFOASDVFDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=NC4=CC=CC=C4C=C3C=C2 |
Origin of Product |
United States |
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